molecular formula C13H15N3O2 B2766120 1-benzyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1211581-04-2

1-benzyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2766120
CAS RN: 1211581-04-2
M. Wt: 245.282
InChI Key: YRFFWOKSADNKIJ-UHFFFAOYSA-N
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Description

1-benzyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .


Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles typically involve the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Peptidomimetics or Biologically Active Compounds
The molecule serves as a basis for the synthesis of peptidomimetics or biologically active compounds utilizing a ruthenium-catalyzed cycloaddition process. This method enables the creation of protected versions of triazole amino acids, which are crucial for developing triazole-containing dipeptides and compounds with potential as HSP90 inhibitors (Ferrini et al., 2015).

Transformation and Retrogression in Basic Solutions
Studies have shown that certain derivatives of triazoles undergo isomerization in hot, basic solutions, leading to equilibrium mixtures rich in specific isomers. This behavior is essential for the preparative manipulation of these molecules, offering pathways for the synthesis of novel triazole derivatives with potential biological activities (Albert, 1970).

Lanthanide Metal–Organic Frameworks for Luminescence Sensing
Lanthanide metal–organic frameworks based on triazole-containing tricarboxylic acid ligands have been synthesized for luminescence sensing of metal ions and nitroaromatic compounds. These frameworks exhibit selective detection capabilities, highlighting the triazole's role in developing sensitive and selective luminescent sensors (Wang et al., 2016).

Hybrid Catalyst for Efficient Synthesis
Benzene-1,3,5-tricarboxylic acid-functionalized materials have been utilized as hybrid catalysts for the synthesis of significant pharmaceutical scaffolds. This research underscores the triazole derivatives' versatility in facilitating efficient and green chemical processes (Nikooei et al., 2020).

Antifungal Agent Development
Triazole compounds have been explored for their antifungal properties, leading to the synthesis of novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids. These compounds show promise as lead compounds in antifungal agent development, demonstrating the triazole's potential in medicinal chemistry (Nikalje et al., 2015).

Catalytic Oxidation and Transfer Hydrogenation
Triazole-based organochalcogen ligands have been used to activate catalysts for oxidation and transfer hydrogenation reactions. These findings illustrate the triazole's role in catalytic processes, potentially leading to more efficient and selective chemical transformations (Saleem et al., 2013).

Future Directions

The future directions for the research and development of 1,2,3-triazole compounds include finding new and efficient methodologies for accessing new 1,2,3-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

1-benzyl-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(2)12-11(13(17)18)14-15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFFWOKSADNKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

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